heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
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Overview
Description
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with the molecular formula C42H83NO5. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple steps. One common approach is the esterification reaction between heptadecan-9-yl alcohol and 8-[(7-oxoheptyl)-(3-hydroxypropyl)amino]octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and amination reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with lipid membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its functional groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(7-decan-2-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)-(6-oxo-6-undecyloxy)hexyl]amino]octanoate
Uniqueness
Heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C42H83NO5 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-19-21-28-36-43(37-30-38-44)35-27-20-15-18-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
UVQGARKTPCOLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
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